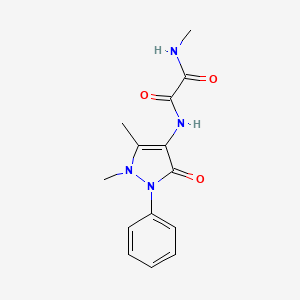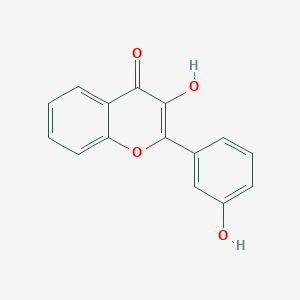
3,3'-Dihydroxyflavone
Overview
Description
3,3’-Dihydroxyflavone is a chemical compound belonging to the flavonoid family. It is characterized by the presence of two hydroxyl groups attached to the flavone backbone. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Biochemical Analysis
Biochemical Properties
3,3’-Dihydroxyflavone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF). By binding to TrkB, 3,3’-Dihydroxyflavone mimics the effects of BDNF, promoting neuronal survival, differentiation, and synaptic plasticity . Additionally, 3,3’-Dihydroxyflavone has been shown to inhibit pyridoxal phosphatase, an enzyme involved in the metabolism of vitamin B6 . This inhibition can lead to increased levels of pyridoxal 5’-phosphate, the active form of vitamin B6, which is crucial for various enzymatic reactions in the body.
Cellular Effects
3,3’-Dihydroxyflavone exerts several effects on different cell types and cellular processes. In neuronal cells, it promotes survival and differentiation by activating the TrkB receptor, leading to downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) pathway, and the phospholipase C gamma (PLCγ)-protein kinase C (PKC) pathway . These pathways are essential for cell survival, growth, and synaptic plasticity. In addition to its neuroprotective effects, 3,3’-Dihydroxyflavone has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of 3,3’-Dihydroxyflavone involves its binding to the TrkB receptor, which triggers receptor dimerization and autophosphorylation. This activation leads to the initiation of several intracellular signaling cascades, including the PI3K-Akt, MAPK-ERK, and PLCγ-PKC pathways . These pathways play crucial roles in promoting neuronal survival, differentiation, and synaptic plasticity. Additionally, 3,3’-Dihydroxyflavone’s inhibition of pyridoxal phosphatase results in increased levels of pyridoxal 5’-phosphate, enhancing vitamin B6-dependent enzymatic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dihydroxyflavone have been observed to change over time. Studies have shown that the compound is relatively stable and can exert its neuroprotective effects over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have demonstrated that 3,3’-Dihydroxyflavone can maintain its neuroprotective and antioxidant properties, providing sustained benefits in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 3,3’-Dihydroxyflavone vary with different dosages in animal models. At lower doses, the compound has been shown to promote neuronal survival and cognitive function without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
3,3’-Dihydroxyflavone is involved in several metabolic pathways, including those related to its antioxidant and neuroprotective properties. The compound undergoes various enzymatic modifications, such as glucuronidation, sulfation, and methylation, which can influence its bioavailability and activity . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels.
Transport and Distribution
Within cells and tissues, 3,3’-Dihydroxyflavone is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . It is also distributed to other tissues, where it can interact with cellular transporters and binding proteins that facilitate its uptake and localization . The distribution of 3,3’-Dihydroxyflavone is essential for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the body.
Subcellular Localization
The subcellular localization of 3,3’-Dihydroxyflavone is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and signaling pathways . Additionally, 3,3’-Dihydroxyflavone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihydroxyflavone typically involves the oxidative cyclization of chalcones. One common method is the Algar-Flynn-Oyamada reaction, where a chalcone undergoes oxidative cyclization to form the flavonol structure . The reaction conditions often include the use of hydrogen peroxide as the oxidizing agent in an alkaline medium.
Industrial Production Methods: Industrial production of 3,3’-Dihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or alkaline conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3’-Dihydroxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antibiofilm Activity: Disrupts biofilm formation and reduces the expression of virulence factors in bacteria.
Comparison with Similar Compounds
3,3’-Dihydroxyflavone can be compared with other similar compounds, such as:
3,2’-Dihydroxyflavone: Known for its antibiofilm and antivirulence properties.
5,7-Dihydroxyflavone (Chrysin): Exhibits cytoprotective and immunomodulatory effects.
3-Hydroxyflavone: Used as a scaffold for fluorescent imaging in cells.
Uniqueness: 3,3’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
3-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZESEGHSLFKZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350266 | |
| Record name | 3,3'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55977-09-8 | |
| Record name | 3,3'-DIHYDROXYFLAVONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 3,3'-dihydroxyflavone show any specific binding affinity to metal ions?
A1: Yes, research suggests that this compound demonstrates an ability to form complexes with metal ions. Specifically, studies have shown a 2:1 ligand-to-metal stoichiometry when complexed with Gallium (III) []. This interaction with metal ions could potentially influence its biological activity and is an area of ongoing research.
Q2: How does the structure of this compound compare to other flavonoids, and does this impact its interaction with enzymes?
A2: this compound, unlike some flavonoids, lacks hydroxyl groups at the 3' and 4' positions []. This structural difference is significant as an enzyme, specifically BcOMT-1 from Bacillus cereus, was unable to catalyze methylation on this compound. This suggests that the presence of ortho-hydroxyl groups on the flavonoid structure is essential for recognition and activity by this particular enzyme [].
Q3: Are there any novel synthesis methods available for obtaining this compound for research purposes?
A3: Yes, researchers have developed a new synthetic pathway for producing this compound []. This novel method offers a more cost-effective and simplified approach compared to previous methods, potentially making this compound more accessible for further scientific investigation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)

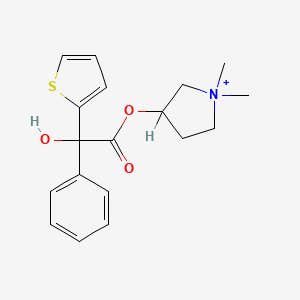
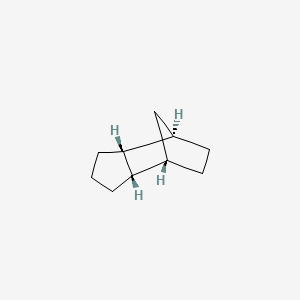

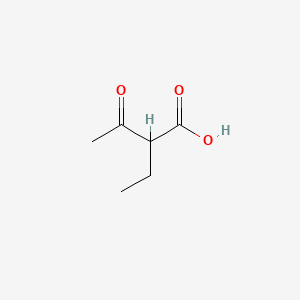
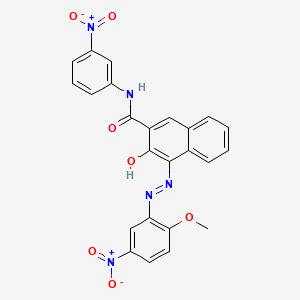
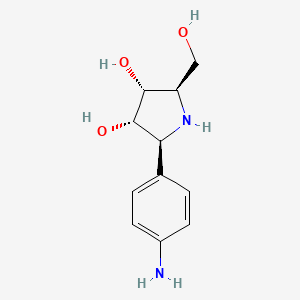
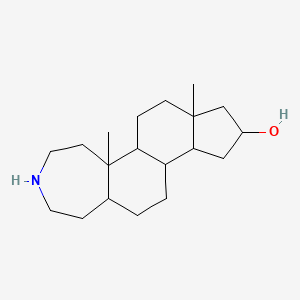
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B1211006.png)
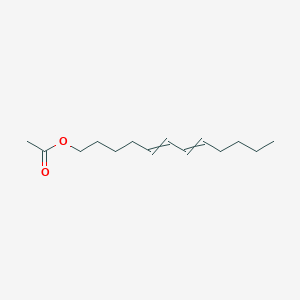
![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)
![DIMETHYL[2-({2-PHENYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ETHYL]AMINE](/img/structure/B1211011.png)
